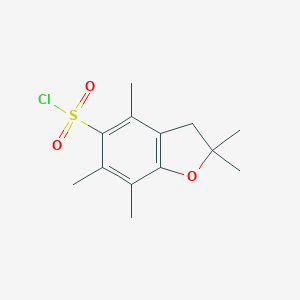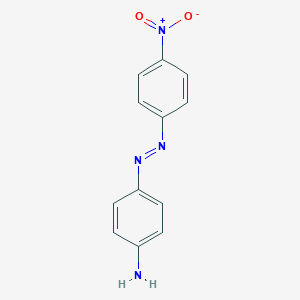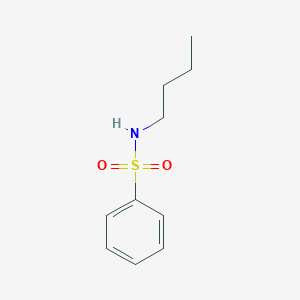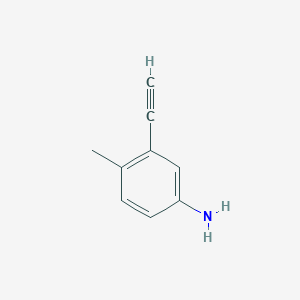
2,2,4,6,7-五甲基-2,3-二氢苯并呋喃-5-磺酰氯
描述
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride, also known as Pbf-Cl, is a chemical compound used in peptide synthesis . It is particularly used for introducing the Pbf protection in the guanidine group of arginine . The Pbf group is a benzyl derivative and is commonly used for the protection of the side chains of Arg, Cys, Asp, and Glu .
Synthesis Analysis
The synthesis of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride involves the use of the Pbf group for the protection of the side chains of Cys, Asp, and Glu . The new protecting group (Pbfm) can be removed with a high concentration of TFA during the cleavage and global deprotection step .Molecular Structure Analysis
The molecular formula of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride is C13H17ClO3S . Its average mass is 190.281 Da and its monoisotopic mass is 190.135757 Da .Chemical Reactions Analysis
In peptide synthesis, the Pbf group can be removed from the Cys residue by using very dilute TFA solutions . Furthermore, when Cys is protected with the Pbfm group, it can be removed by oxidative treatment, thereby directly rendering the disulfide bridge on the solid phase .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride include a density of 1.0±0.1 g/cm3, a boiling point of 268.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 48.6±3.0 kJ/mol and its flash point is 110.6±23.0 °C .科学研究应用
肽合成
Pbf-Cl 在肽合成领域应用广泛。它用作肽中精氨酸残基胍基官能团的保护基团。Pbf 基团在酸性和中性条件下稳定,使其适用于逐步肽延伸。 一旦肽链组装完成,Pbf 基团可以在温和碱性条件下去除,而不会影响肽结构的其余部分 .
药物化学
在药物化学中,Pbf-Cl 用于修饰药理活性肽的结构。 通过用 Pbf-Cl 保护特定的氨基酸残基,研究人员可以防止肽类药物合成过程中发生不必要的副反应,这对保持治疗剂的完整性和疗效至关重要 .
生物偶联
Pbf-Cl 用于生物偶联技术,其中它用于将肽连接到各种生物分子或表面。 该应用在靶向药物递送系统的开发中尤为重要,其中肽用作靶向配体,引导治疗性有效载荷到达特定细胞或组织 .
蛋白质组学
在蛋白质组学中,Pbf-Cl 用于在进行质谱分析之前修饰肽。 引入 Pbf 基团可以提高肽的电离效率,从而提高其在复杂生物样品中的检测和定量 .
材料科学
Pbf-Cl 在材料科学中有着应用,它用于用肽功能化表面。 这在创建可以与生物系统相互作用的仿生材料方面特别有用,例如在组织工程支架和生物传感器中 .
有机合成
在有机合成中,Pbf-Cl 用作构建复杂有机分子的构建块。 其独特的化学结构允许在分子不同位置进行选择性反应,从而能够合成各种化学化合物 .
作用机制
Target of Action
The primary target of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride is the arginine side chain . It acts as a protecting group for the arginine side chain during peptide synthesis .
Mode of Action
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride interacts with the arginine side chain by forming a protective layer . This protective layer shields the arginine side chain from unwanted reactions during the peptide synthesis process .
Biochemical Pathways
The compound plays a crucial role in the peptide synthesis pathway . It ensures the correct formation of peptides by preventing unwanted reactions involving the arginine side chain .
Result of Action
The result of the action of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride is the successful synthesis of peptides with the correct structure . By protecting the arginine side chain, it allows for the accurate assembly of amino acids into peptides .
Action Environment
The action of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride is influenced by the conditions of the peptide synthesis process. It is typically used in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reagents can influence its efficacy and stability .
安全和危害
The safety and hazards of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride are indicated by the GHS05 pictogram and the danger signal word . The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, and P363 .
未来方向
The future directions for the use of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride could involve its use in the synthesis of arginine-containing peptides . The Pbf group has been proposed as an alternative to the Trityl group for the side-chain protection of Cysteine and Asparagine/Glutamine .
生化分析
Biochemical Properties
It is known to be used as a reagent for introducing the Pbf protection in arginine’s guanidine group . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in arginine metabolism.
Molecular Mechanism
It is known to be used as a reagent for introducing the Pbf protection in arginine’s guanidine group , suggesting that it may interact with biomolecules at the molecular level
属性
IUPAC Name |
2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3S/c1-7-8(2)12(18(14,15)16)9(3)10-6-13(4,5)17-11(7)10/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJKUZUILACRPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400246 | |
| Record name | 2,2,4,6,7-Pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154445-78-0 | |
| Record name | 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154445-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4,6,7-Pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Benzofuransulfonyl chloride, 2,3-dihydro-2,2,4,6,7-pentamethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Pbf-Cl used in peptide synthesis, and what challenges are associated with its use?
A: Pbf-Cl is utilized as a protecting group for the guanidine side chain of arginine during peptide synthesis [, ]. This protection is crucial to prevent unwanted side reactions and ensure the desired peptide sequence is formed.
Q2: What strategies have been explored to improve the efficiency of Pbf-Cl utilization in peptide synthesis?
A: Researchers have investigated methods to optimize the reaction conditions and minimize drawbacks associated with Pbf-Cl. One approach involves using a phase-transfer catalyst like tetraethylammonium bromide (TEBA) during the Pbf group introduction []. This catalyst accelerates the reaction and reduces Pbf-Cl hydrolysis, leading to improved yields. Another strategy involves adding cyclohexylamine during the salt formation step with Cbz-Arg(Pbf)-OH, further enhancing the product quality []. A patent describes a synthetic method that reduces the required amount of Pbf-Cl to 1.1 times the amount of arginine, minimizing waste and costs compared to traditional methods requiring twice the amount [].
Q3: Beyond peptide synthesis, are there other applications for Pbf-Cl?
A: While the provided articles focus on peptide synthesis, Pbf-Cl's ability to act as a sulfonylating agent suggests potential applications in other areas. For example, it could be explored for modifying the properties of polymers or surfaces. One study describes grafting Pbf-Cl onto poly(butylene adipate-co-terephthalate) (PBAT) films using ultrasound to impart antibacterial properties []. This modification resulted in films capable of disrupting the cell envelope of bacteria like Escherichia coli, highlighting Pbf-Cl's potential in developing novel antimicrobial materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone](/img/structure/B124948.png)








![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)

